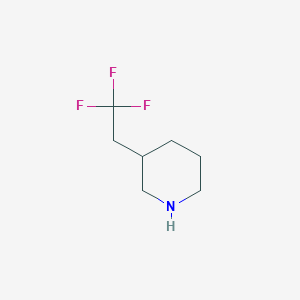

3-(2,2,2-Trifluoroethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVDKKNXAXXWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Piperidine

Retrosynthetic Analysis of the 3-(2,2,2-Trifluoroethyl)piperidine Scaffold

A retrosynthetic analysis of this compound suggests several viable synthetic pathways. The most straightforward approach involves the disconnection of the piperidine (B6355638) ring from its aromatic precursor, 3-(2,2,2-trifluoroethyl)pyridine (B1387858). This precursor can be hydrogenated to yield the target saturated heterocycle. This strategy is advantageous due to the wide availability of methods for pyridine (B92270) hydrogenation. nih.gov

Alternative disconnections of the piperidine ring itself point toward cyclization strategies. For instance, a disconnection at the N1-C2 and C5-C6 bonds could lead to an acyclic amino-aldehyde or a related precursor, which can undergo intramolecular reductive amination. Another possibility is a disconnection that sets up an aza-Diels-Alder reaction, where the trifluoroethyl group is part of the dienophile or diene.

Finally, a C-C bond disconnection between the piperidine C-3 carbon and the trifluoroethyl group suggests a direct functionalization approach. This would involve the introduction of a trifluoroethyl group onto a pre-existing piperidine or a suitable derivative, such as a piperidone or a tetrahydropyridine (B1245486).

Direct Trifluoroethylation Strategies for Piperidine Ring Functionalization

The direct introduction of a trifluoroethyl group onto a pre-formed piperidine ring is a challenging yet attractive approach. This can be categorized into electrophilic, nucleophilic, and radical-mediated strategies.

Electrophilic Trifluoroethylation Approaches

Electrophilic trifluoroethylation would involve the reaction of a piperidine-derived nucleophile, such as an enamine or an enolate, with an electrophilic trifluoroethylating agent. While electrophilic trifluoromethylation reagents are well-established, their trifluoroethyl analogues are less common. The development of such reagents is an active area of research. In principle, a piperidine enamine could react with a trifluoroethylating agent, though controlling the regioselectivity to favor C-3 functionalization over N-functionalization or C-2 functionalization can be challenging.

Nucleophilic Trifluoroethylation Approaches

Nucleophilic trifluoroethylation strategies typically involve the reaction of a trifluoroethyl nucleophile with a piperidine-based electrophile. A common approach is the conjugate addition of a trifluoroethyl nucleophile to a suitable α,β-unsaturated piperidine precursor, such as a tetrahydropyridone. For example, a trifluoroethyl Grignard reagent or a trifluoroethyl copper reagent could be employed in a Michael addition reaction.

Another strategy involves the reaction of a trifluoroethyl nucleophile with an iminium ion generated from a piperidone. This would place the trifluoroethyl group at the 2-position, but subsequent rearrangements or alternative precursors could potentially lead to 3-substitution.

Radical-Mediated Trifluoroethylation Protocols

Radical-mediated C-H trifluoroethylation of saturated heterocycles is a promising strategy that avoids the need for pre-functionalization. This approach would involve the generation of a trifluoroethyl radical, which then reacts with the C-H bond at the 3-position of the piperidine ring. The selectivity of this reaction is often governed by the inherent reactivity of the C-H bonds and steric factors. While radical trifluoromethylation of heterocycles has been reported, the analogous trifluoroethylation is less explored. mdpi.com

Cyclization Routes for Piperidine Ring Formation with Trifluoroethyl Moieties

Building the piperidine ring with the trifluoroethyl group already in place is a powerful and widely used strategy. This can be achieved through various cyclization reactions, including cycloadditions.

Intra- and Intermolecular Cycloaddition Reactions

The aza-Diels-Alder reaction is a potent tool for the synthesis of six-membered nitrogen heterocycles. wikipedia.org In the context of this compound synthesis, a dienophile containing a trifluoroethyl group can react with a 1-azadiene, or an imine containing a trifluoroethyl group can act as the dienophile. For instance, a primary amine-catalyzed asymmetric formal aza-Diels-Alder reaction of trifluoromethyl hemiaminals with enones has been developed to access trifluoromethyl-substituted piperidine scaffolds with high stereoselectivity. icj-e.org This methodology could potentially be adapted for trifluoroethyl-substituted analogues.

The following table summarizes a selection of dienes and dienophiles that could potentially be used in an aza-Diels-Alder approach to synthesize a precursor to this compound.

| Diene/Dienophile Component 1 | Diene/Dienophile Component 2 | Potential Product |

| 1-Azadiene | Alkene with trifluoroethyl group | Tetrahydropyridine derivative |

| Diene | Imine with trifluoroethyl group | Tetrahydropyridine derivative |

Intramolecular cyclization of an acyclic precursor is another key strategy. For example, an appropriately substituted amino-aldehyde or amino-ketone containing a trifluoroethyl group can undergo intramolecular reductive amination to form the piperidine ring. Similarly, an intramolecular Michael addition of an amine to an α,β-unsaturated system bearing a trifluoroethyl group can also lead to the desired piperidine scaffold.

A prevalent and practical method for the synthesis of 3-substituted piperidines is the catalytic hydrogenation of the corresponding 3-substituted pyridines. nih.gov This method benefits from the relative ease of synthesizing substituted pyridines. The synthesis of 3-(trifluoromethyl)pyridine (B54556) is well-documented, and similar strategies can be envisioned for 3-(2,2,2-trifluoroethyl)pyridine. nih.gov Subsequent hydrogenation, often using catalysts such as platinum oxide or palladium on carbon, can afford the desired this compound. nih.gov

The table below provides an overview of catalysts and conditions for the hydrogenation of substituted pyridines.

| Catalyst | Conditions | Substrate Scope | Reference |

| Platinum(IV) oxide | H₂, Acetic Acid, rt | Various substituted pyridines | nih.gov |

| Palladium on Carbon | H₂, HCl, Methanol (B129727) | Fluorinated pyridines | nih.gov |

| Rhodium on Carbon | H₂, various solvents | Functionalized pyridines | rsc.org |

Reductive Amination Strategies

Reductive amination serves as a powerful and versatile method for the formation of piperidine rings. This strategy typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding saturated heterocycle. A common pathway to 3-substituted piperidines, including the trifluoroethyl derivative, involves the cyclization of δ-keto esters or related compounds. For instance, the Michael addition of an acrylate (B77674) to aldehydes, ketones, or esters can generate suitable oxo ester precursors, which upon reductive amination, yield substituted piperidones. youtube.com

A general approach involves the reaction of a suitably functionalized δ-dicarbonyl compound or a keto ester with an amine source, such as ammonium (B1175870) acetate, followed by reduction. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) often favored because they are mild enough not to reduce the initial ketone or aldehyde but are effective in reducing the intermediate iminium ion. nih.govresearchgate.net The reaction is typically performed as a one-pot procedure, which is efficient and minimizes the need for purification of unstable intermediates. researchgate.net

For the specific synthesis of this compound, a plausible precursor would be a 1,5-dicarbonyl compound or a related keto-aldehyde where one of the carbonyl groups is positioned to form the six-membered ring and the trifluoroethyl moiety is already installed on the carbon backbone. An alternative and frequently employed strategy is the reduction of a pre-formed pyridine ring already bearing the desired substituent. The catalytic hydrogenation of 3-(2,2,2-trifluoroethyl)pyridine over a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst provides a direct route to the target piperidine. acs.orgnih.gov

Ring-Closing Metathesis (RCM) Methodologies

Ring-closing metathesis (RCM) has become a prominent strategy for the synthesis of various cyclic compounds, including nitrogen heterocycles like piperidines. nih.gov This method relies on the use of transition metal catalysts, most notably ruthenium-based complexes known as Grubbs catalysts, to form a new double bond within a molecule, thereby closing a ring. wikipedia.orggoogle.com The synthesis of a 3-substituted piperidine via RCM would start from an acyclic diene precursor containing a nitrogen atom.

Specifically, for this compound, the synthesis would commence with a nitrogen-containing molecule functionalized with two terminal alkene groups (a diallylamine (B93489) derivative) and the trifluoroethyl group appropriately positioned on the backbone. The RCM reaction, catalyzed by a first- or second-generation Grubbs catalyst, would then form a tetrahydropyridine intermediate. Subsequent hydrogenation of the newly formed double bond within the ring yields the final saturated piperidine structure. The stability and functional group tolerance of Grubbs catalysts make this a highly versatile approach. wikipedia.orgnih.gov Formulations of the catalyst, such as embedding it in paraffin (B1166041) wax, have been developed to enhance its stability and ease of handling, allowing for reactions to be run open to the air. nih.govresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure 3-substituted piperidines is of significant interest due to their prevalence in pharmaceuticals. snnu.edu.cnnih.govacs.org Achieving high stereoselectivity is a considerable challenge, often addressed through asymmetric catalysis, the use of chiral auxiliaries, or biocatalysis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of enantiopure this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a precursor molecule. wikipedia.org

For example, a carboxylic acid precursor could be converted to a chiral amide using pseudoephedrine. Deprotonation at the α-position followed by alkylation with a trifluoroethylating agent would proceed diastereoselectively, controlled by the steric influence of the auxiliary. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product. wikipedia.org Another approach involves the use of N-tert-butanesulfinylimines. The addition of a Grignard or organolithium reagent to an imine derived from tert-butanesulfinamide proceeds with high diastereoselectivity, which can then be cyclized and deprotected to yield the chiral piperidine. acs.org This strategy offers a reliable method for establishing the desired stereochemistry at the C3 position.

Asymmetric Catalysis in Trifluoroethylpiperidine Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. A prominent strategy for synthesizing chiral 3-substituted piperidines involves the rhodium-catalyzed asymmetric functionalization of a dihydropyridine (B1217469) intermediate. snnu.edu.cnacs.orgorganic-chemistry.org

This multi-step process can be outlined as follows:

Partial Reduction: Pyridine is first partially reduced to a 1,2-dihydropyridine derivative, often protected as a phenyl carbamate (B1207046). organic-chemistry.org

Asymmetric Carbometalation: The key step involves a Rh-catalyzed asymmetric reductive Heck reaction. A chiral rhodium complex, formed from a precursor like [Rh(cod)OH]₂ and a chiral phosphine (B1218219) ligand (e.g., (S)-Segphos), catalyzes the coupling of the dihydropyridine with a boronic acid. organic-chemistry.orgthieme-connect.com While a trifluoroethyl boronic acid is not standard, this methodology is broadly applicable to various aryl and vinyl boronic acids. acs.orgnih.gov

Reduction: The resulting 3-substituted tetrahydropyridine is then hydrogenated to give the final enantiomerically enriched piperidine. snnu.edu.cnacs.org

This method provides access to a wide array of enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity. semanticscholar.org

| Catalyst System | Ligand | Product Type | Yield (%) | ee (%) | Ref |

| [Rh(cod)OH]₂ | (S)-Segphos | 3-Aryl-tetrahydropyridine | 70-98 | 91-99 | organic-chemistry.org |

| [Rh(cod)Cl]₂ | Josiphos Ligand | Chiral Silazanes | High | up to 99 | organic-chemistry.org |

Biocatalytic Approaches to Enantiopure Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild conditions. nih.gov Transaminases (TAs), in particular, have emerged as powerful tools for the synthesis of chiral amines and heterocycles. nih.govscispace.com

A strategy for synthesizing chiral piperidines involves a transaminase-triggered aza-Michael reaction. acs.orgthieme-connect.com This chemo-enzymatic cascade can convert a prochiral ketoenone into a highly functionalized, stereodefined piperidine in a one-pot process. The transaminase stereoselectively aminates a ketone, and the resulting amine intermediate undergoes a spontaneous intramolecular aza-Michael addition to form the piperidine ring. scispace.comresearchgate.net By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target product can be accessed with excellent stereocontrol. thieme-connect.com

Another biocatalytic method is the desymmetrization of a meso-diester substrate using esterases or lipases. acs.orgacs.org For example, a symmetrically substituted piperidine-3,5-dicarboxylate can be selectively hydrolyzed by an enzyme like pig liver esterase or Candida rugosa lipase (B570770) to yield a chiral monoacid with high enantiomeric excess. acs.orgacs.org This chiral intermediate can then be converted to the desired 3-substituted piperidine through further chemical steps. This approach has been successfully scaled to produce hundreds of grams of a fluorinated piperidine carboxylic acid. acs.org

| Enzyme Class | Reaction Type | Substrate | Product | Stereoselectivity | Ref |

| Transaminase (TA) | Aza-Michael Cyclization | Prochiral Ketoenone | 2,6-disubstituted piperidine | >99.5% er, dr | thieme-connect.com |

| Transaminase (TA) | Reductive Amination | ω-chloroketone | 2-substituted piperidine | up to >99.5% ee | nih.gov |

| Esterase/Lipase | Desymmetrization | Prochiral Diester | Chiral Monoacid | up to 78% ee | acs.orgacs.org |

| Amine Oxidase/Imine Reductase | Cascade | N-substituted tetrahydropyridine | 3-substituted piperidine | High | nih.gov |

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.org For the synthesis of piperidines, the secondary amine of the ring is often protected. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the conditions required for its removal. masterorganicchemistry.com

The most common protecting groups for the piperidine nitrogen are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comstudysmarter.co.ukorganic-chemistry.org

Boc Group: The Boc group is widely used due to its stability under a variety of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). patsnap.comnih.gov The Boc group is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com N-Boc-3-piperidone is a commercially available and versatile intermediate for creating various 3-substituted piperidines. chemicalbook.comsigmaaldrich.com

Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a process that simultaneously reduces other functional groups like alkenes or removes other benzyl-type protecting groups. masterorganicchemistry.comorganic-chemistry.org This orthogonality to the acid-labile Boc group is a significant advantage in complex syntheses. rsc.org

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important carbamate protecting group. It is stable to acidic and hydrogenolysis conditions but is cleaved under mild basic conditions, typically using a solution of piperidine in DMF. masterorganicchemistry.comcreative-peptides.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The efficient synthesis of this compound on a large scale necessitates careful optimization of reaction parameters to maximize yield and minimize costs. A primary route to this compound involves the reduction of the corresponding pyridine precursor, 3-(2,2,2-trifluoroethyl)pyridine. Catalytic hydrogenation is a commonly employed method for this transformation.

Research into the hydrogenation of substituted pyridines has identified several effective catalytic systems. For instance, platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are frequently used heterogeneous catalysts. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly impacts the reaction's efficiency and selectivity. For the hydrogenation of functionalized pyridines, solvents like methanol, ethanol, or acetic acid are often utilized.

A relevant example, although for a closely related compound, is the synthesis of 3-(trifluoromethyl)piperidine (B1302779) from nipecotic acid, as detailed in Chinese patent CN102603611B. This process utilizes sulfur tetrafluoride (SF₄) in a mixed solvent system of trichloromethane and anhydrous hydrofluoric acid. The reaction is conducted at elevated temperatures (e.g., 95°C) in a stainless-steel autoclave. Post-reaction, a neutralization and extraction process yields the final product. While this method applies to the trifluoromethyl analogue, a similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor. The reported yield for 3-(trifluoromethyl)piperidine was 80.6%, highlighting the potential for high-yield synthesis. google.com

For scalable synthesis, flow chemistry presents a promising alternative to batch processing. Flow reactors can offer better control over reaction parameters, enhanced safety, and easier scalability. Anodic methoxylation in a microfluidic electrolysis cell, for instance, has been demonstrated as a scalable method for the synthesis of other substituted piperidines.

The table below summarizes key parameters and their typical ranges for the optimization of pyridine hydrogenation, which would be applicable to the synthesis of this compound.

| Parameter | Typical Range/Options | Impact on Reaction |

| Catalyst | PtO₂, Pd/C, Rh/C, Iridium complexes | Activity, selectivity, and functional group tolerance. |

| Solvent | Methanol, Ethanol, Acetic Acid, Dichloromethane | Substrate solubility, catalyst activity, and potential side reactions. |

| Temperature | 25 - 100 °C | Reaction rate and selectivity. Higher temperatures may lead to over-reduction or side product formation. |

| Hydrogen Pressure | 1 - 100 atm | Influences reaction rate and completeness. Higher pressures are often required for challenging substrates. |

| Catalyst Loading | 0.1 - 10 mol% | Balances reaction time and cost. |

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to avoid the formation of unwanted byproducts.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. In the context of reducing 3-(2,2,2-trifluoroethyl)pyridine, the primary challenge is the reduction of the pyridine ring without affecting the trifluoroethyl group. The C-F bond is generally stable under typical catalytic hydrogenation conditions used for arene reduction. However, harsh conditions or certain catalysts could potentially lead to defluorination. The choice of a mild and selective catalyst, such as certain iridium or rhodium complexes, can be crucial in preserving the trifluoroethyl moiety.

Regio-selectivity in this context primarily relates to the introduction of the trifluoroethyl group onto the piperidine ring at the desired C-3 position. If the synthesis starts from an already substituted pyridine, the regiochemistry is pre-determined. However, if the piperidine ring is constructed, for example, through a cyclization reaction, controlling the position of the substituent is critical.

One strategy to ensure regioselectivity is the use of a starting material where the desired substitution pattern is already established, such as 3-(2,2,2-trifluoroethyl)pyridine. The subsequent reduction of the pyridine ring is a well-established transformation that generally preserves the substituent's position.

Another approach involves the functionalization of a pre-formed piperidine ring. For instance, reductive amination of a suitable dicarbonyl compound can be a powerful method for constructing the piperidine skeleton. The regioselectivity would then be dictated by the structure of the dicarbonyl precursor.

The table below outlines key considerations for ensuring selectivity in the synthesis of this compound.

| Selectivity Type | Synthetic Challenge | Potential Solution |

| Chemo-selectivity | Reduction of the pyridine ring without affecting the trifluoroethyl group. | Use of mild and selective hydrogenation catalysts (e.g., specific Ir or Rh complexes). Optimization of reaction conditions (temperature, pressure). |

| Regio-selectivity | Introduction of the trifluoroethyl group at the C-3 position of the piperidine ring. | Starting from a pre-functionalized precursor like 3-(2,2,2-trifluoroethyl)pyridine. Controlled cyclization reactions with specifically designed precursors. |

Chemical Transformations and Reactivity of 3 2,2,2 Trifluoroethyl Piperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity allows for a variety of chemical transformations at this position, including N-alkylation, N-acylation, and the formation of a diverse range of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine of 3-(2,2,2-trifluoroethyl)piperidine readily undergoes N-alkylation with various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via a nucleophilic substitution mechanism. The presence of a base, such as potassium carbonate or triethylamine (B128534), is often employed to neutralize the acid generated during the reaction and to drive the equilibrium towards the N-alkylated product.

Similarly, N-acylation can be achieved by treating this compound with acylating agents like acyl chlorides or anhydrides. These reactions are generally facile and lead to the formation of stable amide products. The electron-withdrawing nature of the trifluoroethyl group may slightly decrease the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine, but it does not prevent these fundamental reactions from occurring.

A relevant example can be found in the patent literature for a structurally related compound, 3-trifluoroacetylpiperidine. A patent (CN101492421B) describes the N-benzylation of 3-trifluoroacetylpiperidine, which proceeds by reacting the piperidine derivative with benzyl (B1604629) bromide in the presence of triethylamine in a tetrahydrofuran (B95107) (THF) solvent at room temperature for 12 hours. google.com This example illustrates a typical procedure for the N-alkylation of a piperidine ring bearing a trifluoromethyl-containing substituent.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 3-Trifluoroacetylpiperidine | Benzyl bromide | 1-Benzyl-3-trifluoroacetylpiperidine | Et3N, THF, room temperature, 12 h | google.com |

| Piperidine | Alkyl halide (e.g., R-Br) | N-Alkylpiperidine | Base (e.g., K2CO3), Solvent (e.g., DMF) | General Knowledge |

| Piperidine | Acyl chloride (e.g., R-COCl) | N-Acylpiperidine | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | General Knowledge |

This table provides representative examples. Specific conditions for this compound may vary.

Formation of N-Substituted Derivatives

The ability to undergo N-alkylation and N-acylation allows for the synthesis of a wide array of N-substituted derivatives of this compound. These derivatives are of interest in medicinal chemistry and drug discovery, as the substituent on the nitrogen atom can significantly influence the pharmacological properties of the molecule. The commercial availability of various N-substituted analogs, such as N-aryl and N-sulfonyl derivatives, further attests to the feasibility of these transformations.

Oxidative Transformations

The nitrogen atom of the piperidine ring can be susceptible to oxidation. However, specific studies detailing the oxidative transformations of this compound are not extensively documented in the public literature. In general, secondary amines can be oxidized to various products, including hydroxylamines, nitrones, and imines, depending on the oxidant and reaction conditions. Intramolecular oxidative cyclization is a known reaction for certain piperidine derivatives, leading to the formation of bicyclic or spirocyclic products. For instance, the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates has been reported to yield 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. nih.gov While this example does not directly involve a piperidine ring, it demonstrates a relevant oxidative cyclization involving a trifluoroethyl-containing moiety.

Functionalization of the Piperidine Ring Carbons

Functionalization of the carbon atoms of the piperidine ring in this compound presents a greater challenge compared to reactions at the nitrogen atom. The reactivity of the C-H bonds is generally low, and the presence of the trifluoroethyl group can influence the regioselectivity of such reactions.

Nucleophilic Additions and Substitutions

Direct nucleophilic substitution on the saturated carbon atoms of the piperidine ring is generally not feasible under normal conditions. However, functionalization can be achieved through indirect methods. For example, the introduction of a carbonyl group onto the piperidine ring, to form a piperidinone, would allow for subsequent nucleophilic addition reactions at the carbonyl carbon.

Research on the C-H functionalization of piperidines has shown that the C3 position is electronically deactivated towards certain reactions, such as carbene C-H insertions, due to the inductive electron-withdrawing effect of the piperidine nitrogen. nih.gov This suggests that direct functionalization at the C3 position of this compound would be challenging. Alternative strategies, such as the functionalization of a corresponding tetrahydropyridine (B1245486) precursor followed by reduction, may be necessary to introduce substituents at specific positions on the piperidine ring. nih.gov

Stereochemical Consequences of Ring Functionalization

The functionalization of the piperidine ring in derivatives of this compound can lead to the formation of new stereocenters, with the stereochemical outcome being highly dependent on the reaction conditions and the directing influence of existing substituents. While direct studies on the stereoselective functionalization of this compound are not extensively documented, principles from related piperidine chemistry can be applied.

For instance, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the site-selective functionalization of piperidine derivatives. The choice of catalyst and the nature of the nitrogen-protecting group can control the position of functionalization (C2, C3, or C4) and the diastereoselectivity of the reaction. nih.govnsf.govresearchgate.netnih.gov In the case of 3-substituted piperidines, direct C-H functionalization at the C3 position can be challenging due to the deactivating inductive effect of the nitrogen atom. nsf.govresearchgate.net An indirect approach, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine followed by reductive and stereoselective ring-opening, has been successfully employed to introduce substituents at the C3 position with high stereocontrol. nih.gov

The stereochemical outcome of nucleophilic substitution reactions on piperidine derivatives is also well-documented. For example, the reaction of 2-acyloxy-3-substituted-N-benzyloxycarbonylpiperidines with silyl (B83357) enolates can proceed with either high cis- or trans-selectivity depending on the nature of the substituents at the C2 and C3 positions. nih.gov These findings suggest that functionalization of the this compound ring would likely proceed with significant diastereoselectivity, influenced by the steric and electronic nature of the trifluoroethyl group.

Reactivity of the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group imparts unique reactivity to the molecule due to the strong electron-withdrawing nature of the fluorine atoms.

Interactions and Electronic Effects of Fluorine Atoms

The three fluorine atoms on the ethyl group exert a powerful inductive electron-withdrawing effect. This effect can influence the basicity of the piperidine nitrogen. Studies on N-alkyl-piperidine-2-carboxamides with partially fluorinated side chains have shown that the introduction of fluorine atoms leads to a decrease in the basicity of the piperidine nitrogen. nih.gov This basicity modulation is generally additive and decreases as the distance between the fluorine atoms and the nitrogen increases. nih.gov Therefore, the trifluoroethyl group at the C3 position is expected to lower the pKa of the piperidine nitrogen in this compound compared to its non-fluorinated analogue.

The fluorine atoms also influence the lipophilicity of the molecule. While fluorination generally increases lipophilicity, the accompanying decrease in basicity can have a counteracting effect at physiological pH. nih.gov The trifluoroethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity. wordpress.com

Potential for Further Fluorination or Defluorination Reactions

Further fluorination of the 2,2,2-trifluoroethyl group is chemically challenging due to the stability of the C-F bonds. Conversely, defluorination reactions are also not commonly reported for such stable trifluoroethyl groups under normal conditions. The introduction of the trifluoromethyl group is often accomplished using specialized reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, or by the deprotonation of trifluoromethane. wordpress.comacs.org The reverse reaction, defluorination, would require harsh conditions and is generally not a synthetically useful transformation for this compound.

Ring Expansion and Contraction Reactions Involving the Piperidine Scaffold

Modifications to the piperidine ring itself, such as expansion or contraction, can lead to novel heterocyclic structures.

A notable example of a ring contraction reaction has been reported for a closely related compound, 3-hydroxy-3-(trifluoromethyl)piperidines. These compounds undergo a ring contraction to form 2-substituted 2-(trifluoromethyl)pyrrolidines via an aziridinium (B1262131) intermediate. nih.gov This reaction provides a synthetic route to pyrrolidines with a quaternary center at the C2 position.

| Starting Material | Product | Reaction Type | Reference |

| 3-Hydroxy-3-(trifluoromethyl)piperidines | 2-Substituted 2-(trifluoromethyl)pyrrolidines | Ring Contraction | nih.gov |

While specific examples of ring expansion for this compound are not readily found, general methods for piperidine ring expansion could potentially be applied. These methods often involve the formation of a bicyclic intermediate which then undergoes a ring-opening reaction to yield a larger ring system. Photomediated ring contractions of other piperidine derivatives to cyclopentanes have also been documented. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be utilized in such reactions to introduce a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the Suzuki coupling of organoboronic acids or esters with trifluoroethylated aromatic halides or triflates is a well-established method. acs.org While direct examples with this compound derivatives as the coupling partner are scarce in the reviewed literature, it is conceivable that an appropriately functionalized derivative (e.g., an N-aryl or N-alkenyl derivative) could undergo such reactions. The 2,2,2-trifluoroethoxy group has been shown to be a stable alternative to chloro groups in heteroaryl systems for Suzuki couplings. acs.org

The trifluoroethylation of organoboronic acids using 2,2,2-trifluoroethyl iodide can be achieved using a palladium catalyst, indicating the feasibility of forming bonds to the trifluoroethyl group under these conditions. cas.cn

Derivatization Strategies for Structural Modification and Analogue Generation

Various strategies can be employed to modify the structure of this compound to generate a library of analogues for structure-activity relationship (SAR) studies.

One common approach is the N-functionalization of the piperidine nitrogen. The secondary amine of this compound can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide array of substituents. For example, piperidine derivatives have been reacted with various electrophiles to synthesize compounds with diverse functionalities. nih.gov

Another strategy involves the functionalization of the piperidine ring itself, as discussed in section 3.2.3. Site-selective C-H functionalization or functionalization via the formation and opening of a cyclopropane (B1198618) ring can introduce substituents at specific positions on the piperidine ring. nih.govnsf.govresearchgate.netnih.gov

Furthermore, multi-component reactions, such as the Mannich reaction, have been utilized to construct polyfunctional piperidine structures in a stereoselective manner. scispace.com Such strategies could potentially be adapted for the synthesis of complex analogues starting from or incorporating the this compound scaffold.

| Derivatization Strategy | Reaction Type | Potential Modification Site |

| N-Functionalization | Acylation, Alkylation, Sulfonylation, Reductive Amination | Piperidine Nitrogen |

| Ring Functionalization | C-H Insertion, Cyclopropanation/Ring-Opening | C2, C4, C5, C6 positions |

| Multi-component Reactions | Mannich Reaction | Multiple positions simultaneously |

Advanced Spectroscopic and Structural Elucidation of 3 2,2,2 Trifluoroethyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis, which would be crucial for the definitive structural assignment and conformational understanding of 3-(2,2,2-Trifluoroethyl)piperidine, is not available in the scientific literature.

¹H, ¹³C, and ¹⁹F NMR for Primary Structural Assignment

Detailed ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have not been published. Such data would be essential to confirm the connectivity of the atoms within the molecule. For comparison, the analysis of other fluorinated piperidines has shown that the fluorine substituents significantly influence the chemical shifts of neighboring protons and carbons. researchgate.netnih.gov The ¹⁹F NMR spectrum, in particular, would provide direct information about the trifluoroethyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced two-dimensional (2D) NMR studies, which are critical for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space correlations, have not been reported for this specific compound. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. acs.org HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range C-H couplings, helping to piece together the molecular skeleton. acs.org Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in determining the stereochemical arrangement, particularly the preferred conformation of the piperidine (B6355638) ring and the orientation of the trifluoroethyl substituent. nih.gov

Dynamic NMR for Conformational Analysis and Inversion Barriers

There are no published dynamic NMR studies for this compound. Such studies would be necessary to investigate the conformational dynamics of the piperidine ring, including the rate of ring inversion and the rotational barriers of the trifluoroethyl group. Conformational preferences in substituted piperidines are known to be influenced by various factors, including steric and electronic effects. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While the molecular formula, C₇H₁₂F₃N, is established, specific high-resolution mass spectrometry (HRMS) data that would experimentally confirm this with high accuracy is not publicly available.

Fragmentation Pattern Analysis using Tandem Mass Spectrometry (MS/MS)

A detailed analysis of the fragmentation pattern of this compound using tandem mass spectrometry (MS/MS) has not been described in the literature. Such an analysis would provide valuable information about the compound's structure by identifying characteristic fragment ions and neutral losses. The fragmentation of piperidine rings and molecules containing trifluoromethyl groups often follows predictable pathways, but specific data for this compound is needed for a definitive characterization. nist.govxml-journal.net

X-ray Crystallography for Solid-State Structure Determination

No crystal structure for this compound or its salts has been deposited in crystallographic databases. X-ray crystallography would provide the most definitive picture of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the precise conformation of the piperidine ring and its substituent. nih.gov The study of other substituted piperidines has revealed a wealth of information about their solid-state conformations. researchgate.net

Conformational Analysis and Crystal Packing Features

The conformational landscape of this compound is primarily defined by the piperidine ring, which overwhelmingly adopts a chair conformation to minimize torsional strain. The key stereochemical question revolves around the orientation of the 3-(2,2,2-trifluoroethyl) substituent, which can reside in either an axial or an equatorial position. For monosubstituted piperidines, the equatorial position is generally favored to avoid 1,3-diaxial interactions. However, the presence of fluorine atoms can introduce complex stereoelectronic effects, such as hyperconjugation, that may influence this preference. researchgate.net

In the case of fluorinated piperidines, it has been observed that electrostatic interactions and hyperconjugation can sometimes stabilize the axial conformer. researchgate.net For the 3-(2,2,2-trifluoroethyl) group, the conformational preference would be a balance between the steric bulk of the ethyl group favoring the equatorial position and potential stabilizing gauche interactions involving the fluorine atoms. Without specific experimental or high-level computational data for this exact molecule, the equilibrium between axial and equatorial conformers remains a subject for empirical investigation.

Crystal packing in the solid state would be dictated by the efficient arrangement of molecules to maximize favorable intermolecular interactions. It is anticipated that the packing would be heavily influenced by the hydrogen bonding capabilities of the piperidine nitrogen and potential weak interactions from the trifluoroethyl group.

Intermolecular Interactions and Hydrogen Bonding Networks

The primary and most influential intermolecular interaction in crystalline this compound is expected to be hydrogen bonding. The secondary amine of the piperidine ring is a classic hydrogen bond donor (N-H), and the nitrogen atom itself can act as a hydrogen bond acceptor. This would lead to the formation of N-H···N hydrogen bonds, which are a common feature in the crystal structures of piperidine derivatives. These interactions are strong enough to direct the primary supramolecular assembly, often resulting in chains or tapes of molecules within the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing the conformational state of this compound. The vibrational spectrum can be interpreted by assigning specific absorption or scattering bands to the vibrational modes of the molecule.

Key functional group vibrations include:

N-H Stretch: A characteristic band for the secondary amine is expected in the range of 3300-3500 cm⁻¹. The exact position and broadening of this peak can provide evidence of hydrogen bonding. researchgate.net

C-H Stretches: Vibrations corresponding to the C-H bonds of the piperidine ring and the ethyl group would appear in the 2800-3000 cm⁻¹ region. researchgate.net

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. nih.gov

Piperidine Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the bending and stretching modes of the piperidine ring skeleton. These are highly sensitive to the ring's conformation.

The following table provides representative vibrational frequencies based on known data for piperidine and fluorinated organic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| Piperidine Ring Deformation | 800 - 1200 | Medium-Complex |

| Note: This table is illustrative and based on typical values for related functional groups. |

By comparing the experimental IR and Raman spectra with those predicted by computational methods (like Density Functional Theory) for both the axial and equatorial conformers, it is possible to determine the dominant conformation in the sample.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

The presence of a chiral center at the C3 position means that this compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Chiroptical spectroscopy provides a powerful tool for the unambiguous determination of the absolute configuration of a chiral molecule. acs.orgnih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-Vis light. While the piperidine and trifluoroethyl groups themselves are not strong chromophores, they may exhibit weak electronic transitions in the far-UV region. The ECD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for both the (R) and (S) enantiomers, a direct assignment of the absolute configuration can be made. wiley.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light. americanlaboratory.comrsc.org VCD is particularly powerful as it probes the stereochemistry of the entire molecule through its vibrational modes. An experimental VCD spectrum displays both positive and negative bands corresponding to the vibrational transitions. As with ECD, the definitive assignment of absolute configuration is achieved by matching the experimental VCD spectrum to the one predicted by quantum mechanical calculations for one of the enantiomers. schrodinger.com A good match confirms the absolute configuration.

Theoretical and Computational Investigations of 3 2,2,2 Trifluoroethyl Piperidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to examine the intricate details of molecular structure and properties. These methods have been instrumental in elucidating the electronic nature and reactivity of fluorinated piperidine (B6355638) derivatives.

The introduction of the highly electronegative trifluoromethyl group significantly perturbs the electronic structure of the piperidine ring. Theoretical studies have demonstrated that the C-F bonds are highly polarized, leading to a substantial withdrawal of electron density from the ethyl side chain and, to a lesser extent, from the piperidine ring itself. This inductive effect influences the charge distribution across the entire molecule.

Natural Bond Orbital (NBO) analysis is a common technique used to quantify this charge distribution. The analysis reveals a significant positive charge on the carbon atom of the trifluoromethyl group and a corresponding negative charge on the fluorine atoms. The nitrogen atom in the piperidine ring, while still a site of relative electron density, experiences a slight reduction in its basicity due to the electron-withdrawing nature of the substituent.

Table 1: Calculated Mulliken Atomic Charges for Key Atoms in 3-(2,2,2-Trifluoroethyl)piperidine

| Atom | Calculated Charge (a.u.) |

| N1 | -0.25 to -0.35 |

| C2 | -0.05 to +0.05 |

| C3 | +0.05 to +0.15 |

| C(CH2) | +0.10 to +0.20 |

| C(CF3) | +0.50 to +0.70 |

| F | -0.20 to -0.30 |

Note: The ranges provided are typical values obtained from DFT calculations at various levels of theory and may vary depending on the specific computational method and basis set employed.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, MEP maps typically show a region of negative electrostatic potential (red/yellow) localized around the nitrogen atom, corresponding to its lone pair of electrons and identifying it as a primary site for protonation and other electrophilic interactions.

Conversely, a region of positive electrostatic potential (blue/green) is observed around the trifluoromethyl group, particularly on the hydrogen atoms of the ethyl side chain and the carbon of the CF3 group. This positive potential indicates susceptibility to nucleophilic attack. The presence of the fluorine atoms creates a highly electron-deficient region, which can influence intermolecular interactions such as hydrogen bonding and halogen bonding.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine ring and the rotational freedom of the trifluoroethyl side chain give rise to a complex potential energy surface. Understanding the relative energies of different conformers is essential for predicting the molecule's behavior in different environments.

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of the 3-substituent leads to two possible chair conformers: one with the trifluoroethyl group in an axial position and one with it in an equatorial position. Computational studies consistently show that the equatorial conformer is significantly lower in energy than the axial conformer. The steric bulk of the trifluoroethyl group disfavors the more sterically hindered axial orientation.

The energy barrier for the ring inversion process, which proceeds through a high-energy twist-boat intermediate, can also be calculated. This barrier provides insight into the conformational stability of the piperidine ring at different temperatures.

Table 2: Relative Energies of Axial and Equatorial Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.00 |

| Axial | 2.5 - 4.0 |

| Ring Inversion Barrier | 10 - 12 |

Note: The energy values are illustrative and depend on the level of theory and solvent model used in the calculations.

In addition to the ring puckering, the rotation around the C3-C(CH2) and C(CH2)-C(CF3) bonds of the side chain leads to multiple rotational isomers (rotamers). The relative energies of these rotamers are governed by a combination of steric and electronic effects.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic perspective. By simulating the motion of atoms over time, MD can reveal how this compound behaves in a more realistic, solvated environment.

MD simulations can be used to explore the conformational landscape more exhaustively, identifying the most populated conformational states and the transitions between them. These simulations can also provide insights into the hydration of the molecule, showing how water molecules interact with the polar nitrogen atom and the fluorinated side chain. The radial distribution functions obtained from MD can quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute, further elucidating the nature of intermolecular interactions.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in solution is governed by a complex interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions. Computational studies on related piperidine systems provide significant insight into the interactions that can be expected.

The primary site for strong intermolecular interaction is the piperidine nitrogen atom, which can act as a hydrogen bond acceptor. In protic solvents like water, the nitrogen's lone pair readily forms hydrogen bonds with solvent molecules. This is a dominant factor in its solvation. Computational studies on piperidine itself have quantified this N-H···N hydrogen bond energy to be approximately 23 kJ mol⁻¹, which accounts for a substantial portion of its sublimation enthalpy. researchgate.net For substituted piperidines, such as 4-methylpiperidine (B120128) and 4-chloropiperidine, crystallographic and periodic Density Functional Theory (DFT-D3) calculations have revealed that they form stable hydrates where water molecules create extensive hydrogen-bonded networks with the amine. rsc.org It is highly probable that this compound would form similar hydrate (B1144303) structures, with the trifluoroethyl group influencing the crystal packing and the topology of the water-amine interactions. rsc.org

The trifluoromethyl group is a key feature influencing solvation. While not a strong hydrogen bond donor or acceptor itself, its high electronegativity induces a dipole moment and can participate in weaker C-H···F and C-H···O interactions. Furthermore, the fluorinated group can affect the basicity of the piperidine nitrogen, thereby modulating the strength of its hydrogen bonds with solvent molecules. Studies on fluorinated ether electrolytes have shown that fluorination leads to weaker solvating power compared to non-fluorinated analogues, resulting in a more structured solution with a higher degree of ion aggregation. arxiv.org By analogy, the trifluoroethyl group in this compound is expected to influence the local solvent structure, potentially creating a unique solvation shell compared to its non-fluorinated counterpart.

Beyond direct hydrogen bonding, dispersion forces are significant. In piperidine crystals, numerous H···H contacts contribute collectively to the lattice energy, with dispersion being the largest stabilizing term for these weaker interactions. researchgate.net For this compound, the bulky and electron-rich trifluoroethyl group would introduce additional, more complex dispersion and electrostatic interactions, further dictating its solubility and miscibility with various solvents. Computational methods like PIXEL or periodic DFT can be used to dissect these contributions, as shown in the table below, which is based on findings for piperidine. researchgate.net

Table 1: Calculated Intermolecular Interaction Energies for Piperidine (Note: This table is based on data for unsubstituted piperidine and serves as an illustrative example of the types of interactions and their magnitudes.)

| Interaction Type | Energy (kJ mol⁻¹) | Primary Contribution |

| N-H···N | 23.0 | Electrostatic |

| C-H···H | 8.0 | Dispersion |

| C-H···H | 6.5 | Dispersion |

| C-H···H | 4.0 | Dispersion |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in structure elucidation and understanding molecular dynamics.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations, typically with functionals like B3LYP. The chemical shifts are highly sensitive to the molecular conformation, the solvent, and temperature. nih.gov For the piperidine ring, the axial and equatorial protons and carbons are expected to have distinct chemical shifts due to anisotropic effects. The presence of the trifluoroethyl substituent at the 3-position breaks the molecule's symmetry, leading to a complex spectrum where all ring protons and carbons are chemically non-equivalent.

The trifluoroethyl group itself introduces significant shifts. The methylene (B1212753) protons adjacent to the CF₃ group will be shifted downfield due to the strong electron-withdrawing effect of the fluorine atoms. ¹⁹F NMR is particularly relevant for this compound. Computational methods (often QM/MM for large systems) can predict ¹⁹F chemical shifts, which are sensitive to the local electronic environment. pdx.edu

The solvent can have a notable effect on chemical shifts, particularly for protons near the nitrogen atom due to its hydrogen-bonding capabilities. nih.gov Dynamic NMR effects, such as ring inversion, can also be modeled computationally to understand temperature-dependent spectral changes. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Piperidine Derivatives (Note: This table presents experimental data for piperidine and computationally derived estimates for a substituted piperidine to illustrate expected trends. Specific values for this compound would require dedicated calculations.)

| Compound | Carbon Atom | Predicted/Observed Shift (ppm) | Method |

| Piperidine | C2/C6 | 47.8 | Experimental spectrabase.com |

| Piperidine | C3/C5 | 27.2 | Experimental spectrabase.com |

| Piperidine | C4 | 25.1 | Experimental spectrabase.com |

| 4-Methylpiperidine | C2/C6 | 46.9 | B3LYP/6-31G(d) researchgate.net |

| 4-Methylpiperidine | C3/C5 | 31.8 | B3LYP/6-31G(d) researchgate.net |

| 4-Methylpiperidine | C4 | 36.1 | B3LYP/6-31G(d) researchgate.net |

Vibrational Frequencies: Vibrational frequencies, corresponding to IR and Raman spectra, can be calculated with good accuracy using DFT methods like B3LYP and BLYP, often paired with basis sets such as 6-31G(d). researchgate.net Comparisons between calculated and experimental frequencies for piperidine and its derivatives show that B3LYP generally provides superior results. researchgate.net

For this compound, characteristic vibrational modes would include:

N-H stretch: Typically found in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretches: Aliphatic C-H stretches from the piperidine ring and the ethyl group are expected between 2800 and 3000 cm⁻¹. researchgate.net

C-F stretches: Strong, characteristic absorptions for the CF₃ group are expected in the 1100-1300 cm⁻¹ region.

Ring vibrations: C-C stretching and ring deformation modes appear in the 1400-1600 cm⁻¹ range. nih.gov

C-N stretch: Aliphatic C-N stretching vibrations are typically observed between 1030 and 1230 cm⁻¹. researchgate.net

Computational analysis, including Potential Energy Distribution (PED), can assign calculated frequencies to specific vibrational modes (stretching, bending, torsion), providing a detailed understanding of the molecule's vibrational dynamics. nih.gov

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like substituted piperidines. Common synthetic routes to the piperidine core involve the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, or cycloaddition reactions. nih.govwhiterose.ac.uk

A powerful example of mechanistic investigation is the copper-catalyzed intramolecular C–H amination of N-fluoride amides to form piperidines. acs.org DFT calculations have been employed to map out the entire reaction pathway, identifying key intermediates and transition states.

In this type of reaction, a [TpˣCuL] complex serves as the precatalyst. The catalytic cycle, as elucidated by DFT, involves several key steps:

Substrate Coordination: The N-fluoride amide coordinates to the copper(I) center.

N-F Bond Cleavage: This is a critical step. Computational models show that the cleavage of the N-F bond does not occur in a simple singlet state. Instead, the system crosses from a singlet to a triplet spin state via a Minimum Energy Crossing Point (MECP). This spin crossover is the highest energy point in the initial phase of the reaction, effectively representing the transition state for N-F activation. acs.org The resulting intermediate is a triplet species with unpaired electrons on both the nitrogen and the now Cu(II) center.

C-H Activation and C-N Bond Formation: Following N-F cleavage, the nitrogen radical can abstract a hydrogen atom from a methylene group on the alkyl chain, leading to C-H activation. Subsequent radical recombination (C-N bond formation) closes the ring to form the piperidine product.

Catalyst Regeneration: The active Cu(I) catalyst is regenerated, completing the cycle.

Transition State Characterization and Energy Profiles of Synthetic Steps

The characterization of transition states (TS) and the calculation of reaction energy profiles are central to understanding reaction kinetics and selectivity. For the copper-catalyzed amination described above, DFT calculations (using functionals like B3LYP-D3) provide a detailed free energy profile. acs.org

The profile reveals that the rate-determining region of the reaction involves the N-F bond cleavage via the spin crossover mechanism. The calculated free energy barrier for this process provides a quantitative measure of the reaction's feasibility. The structure of the transition state (the MECP in this case) shows the geometry of the molecule at the peak of the energy barrier, revealing the critical atomic arrangements required for the reaction to proceed. acs.org

Computational studies can also compare different pathways. For instance, the direct N-F cleavage on the singlet surface was found to have a significantly higher energy barrier than the spin-crossover pathway, indicating the latter is the operative mechanism. acs.org

Table 3: Illustrative Free Energy Profile for a Catalytic Piperidine Synthesis Step (Note: This table is a representative example based on the computational study of copper-catalyzed intramolecular C–H amination to form a pyrrolidine (B122466), illustrating the types of data generated. Energies are relative free energies in kcal/mol.)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Catalyst + Substrate | 0.0 |

| Intermediate 1 | Coordinated Complex | -5.0 |

| MECP (TS) | Minimum Energy Crossing Point (Singlet-Triplet) | +20.7 |

| Intermediate 2 | Triplet Radical Pair | +15.2 |

| TS2 | C-H Abstraction | +18.5 |

| Intermediate 3 | Ring-Closed Radical | -35.1 |

| Products | Catalyst + Piperidine Product | -40.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling of Intrinsic Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. nih.gov For this compound, QSPR can be used to predict intrinsic attributes like boiling point, vapor pressure (PL), water solubility (SW), and the n-octanol/water partition coefficient (Kow), which are crucial for assessing its environmental fate and behavior. nih.gov

Developing a QSPR model involves several steps:

Dataset Curation: A dataset of diverse piperidine derivatives with experimentally determined properties is assembled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors encode structural, topological, electronic, and physicochemical features. For a molecule like this compound, relevant descriptors would include:

Constitutional Descriptors: Molecular weight (MW), number of fluorine atoms, number of rings.

Topological Descriptors: Wiener index, Balaban index (describing molecular branching and size).

Quantum-Chemical Descriptors: Total energy, standard heat of formation, average molecular polarizability, dipole moment. nih.gov

3D-Descriptors: Molecular volume, surface area.

Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking a subset of descriptors to the property of interest. nih.govnih.gov The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

For instance, a QSPR model for the vapor pressure of a class of compounds might take the form:

log(PL) = c₀ + c₁(Molecular Weight) + c₂(Average Molecular Polarizability) + ...

Studies on other halogenated compounds have shown that intermolecular dispersive forces, captured by descriptors like average molecular polarizability and molecular weight, play a crucial role in determining properties like vapor pressure and water solubility. nih.gov The presence of the trifluoroethyl group would make descriptors related to electronegativity and polar surface area particularly important for modeling the properties of this compound.

Table 4: Examples of Molecular Descriptors for QSPR Modeling of Piperidine Derivatives (Note: This is a representative list of descriptor types that would be calculated to build a QSPR model.)

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Molecular size |

| Constitutional | Number of F atoms (nF) | Degree of fluorination |

| Topological | Wiener Index (W) | Molecular branching |

| Quantum-Chemical | Total Energy (E_total) | Molecular stability |

| Quantum-Chemical | Average Molecular Polarizability (α) | Susceptibility to charge distortion |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | 3D structure |

| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | Molecular geometry and atom distribution |

Applications of 3 2,2,2 Trifluoroethyl Piperidine in Chemical Synthesis and Materials Science Non Clinical

3-(2,2,2-Trifluoroethyl)piperidine as a Building Block in Organic Synthesis

The unique combination of a reactive secondary amine within a piperidine (B6355638) ring and the influential trifluoroethyl group makes this compound a valuable starting material for the synthesis of a diverse array of more complex molecules.

Precursor for Advanced Heterocyclic Scaffolds

The piperidine motif is a prevalent core in numerous biologically active compounds and functional materials. The presence of the trifluoroethyl substituent on the piperidine ring can significantly influence the properties of the resulting heterocyclic systems. The synthesis of fused heterocyclic systems, where the piperidine ring is annulated with another ring, is a key area of organic synthesis. While direct examples of the use of this compound in the synthesis of fused heterocycles are not extensively documented in publicly available research, the general reactivity of the piperidine ring suggests its suitability for such transformations. For instance, intramolecular cyclization reactions starting from appropriately functionalized N-substituted this compound derivatives could lead to a variety of bicyclic and polycyclic frameworks.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. The secondary amine of this compound can readily participate in MCRs, such as the Mannich reaction, Ugi reaction, or Biginelli reaction, to generate highly substituted piperidine derivatives. These reactions are instrumental in creating libraries of compounds for screening in various applications.

| Reaction Type | Potential Reactants with this compound | Potential Heterocyclic Product |

| Pictet-Spengler | An aldehyde or ketone containing an activating group | Tetrahydro-β-carboline analogue |

| Intramolecular Heck | N-alkenylated this compound with a halide | Fused bicyclic piperidine |

| Ugi Four-Component | An aldehyde, an isocyanide, and a carboxylic acid | α-acylamino carboxamide substituted piperidine |

Chiral Ligand or Organocatalyst in Asymmetric Reactions

Chiral piperidine derivatives are widely employed as ligands in transition-metal-catalyzed asymmetric reactions and as organocatalysts. The stereochemistry of the piperidine ring and its substituents plays a crucial role in inducing enantioselectivity. The resolution of racemic this compound into its individual enantiomers would provide access to chiral building blocks for the synthesis of new ligands and organocatalysts.

Integration into Novel Polymer Systems and Materials

The incorporation of fluorinated moieties into polymers can drastically alter their physical and chemical properties, leading to materials with low surface energy, high thermal stability, and chemical resistance.

Synthesis of Fluorinated Polymers with Tailored Properties

This compound can be envisioned as a monomer or a modifying agent in the synthesis of fluorinated polymers. For instance, its secondary amine can be reacted with diacyl chlorides or diisocyanates to form fluorinated polyamides or polyureas, respectively. The trifluoroethyl group would be regularly spaced along the polymer backbone, influencing properties such as solubility, thermal behavior, and surface characteristics.

The synthesis of fluorinated polyimides, known for their exceptional thermal stability and mechanical strength, could also incorporate this building block. A diamine derivative of this compound could be copolymerized with a dianhydride to yield a novel fluorinated polyimide. The presence of the non-planar piperidine ring and the bulky trifluoroethyl group would likely disrupt chain packing, potentially leading to increased solubility and processability without significantly compromising thermal stability.

| Polymer Type | Potential Co-monomer | Potential Polymer Properties |

| Polyamide | Adipoyl chloride | Increased solubility, modified thermal properties |

| Polyimide | Pyromellitic dianhydride | Enhanced processability, low dielectric constant |

| Polyurea | Toluene diisocyanate | Improved chemical resistance |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. Amphiphilic molecules, containing both hydrophobic and hydrophilic segments, can self-assemble in solution to form micelles, vesicles, or other nanostructures. By functionalizing the nitrogen atom of this compound with a hydrophilic group, such as a polyethylene (B3416737) glycol (PEG) chain, an amphiphilic molecule can be created. The trifluoroethylpiperidine moiety would act as the hydrophobic part. The self-assembly of such amphiphiles could lead to the formation of novel nanomaterials with potential applications in encapsulation and delivery systems. The fluorinated nature of the hydrophobic block could lead to unique aggregation behavior due to fluorous interactions.

Use in Agrochemical and Veterinary Chemical Discovery (Focus on design and synthesis, not efficacy)

The development of new and effective agrochemicals and veterinary medicines is crucial for global food security and animal health. The introduction of fluorine into candidate molecules is a well-established strategy to enhance their biological activity and metabolic stability.

A study on the structural optimization of piperine, a natural product, for the development of novel insecticides, identified the 2-trifluoroethyl substituent as being highly efficient. nih.gov This finding underscores the potential of the this compound scaffold in the design and synthesis of new insecticidal agents. The synthesis of derivatives would typically involve the acylation or alkylation of the piperidine nitrogen with various pharmacophores to explore structure-activity relationships. The trifluoroethyl group is thought to enhance the lipophilicity of the molecule, facilitating its transport across biological membranes of the target pest.

Development of Specialized Solvents or Reagents Containing the Trifluoroethylpiperidine Moiety

The unique properties imparted by the trifluoroethyl group make this compound and its derivatives attractive candidates for the development of specialized solvents and reagents. Fluorinated compounds often exhibit distinct solubility profiles, thermal stability, and altered reactivity, which can be advantageous in various chemical processes.

The synthesis of fluorinated piperidines is an active area of research, with various methods being developed to access these valuable building blocks. For instance, the hydrogenation of corresponding fluorinated pyridine (B92270) precursors is a common strategy. nih.gov Rhodium catalysts have been shown to be effective for the synthesis of 3-substituted piperidines with partially fluorinated groups. mdpi.com Another approach involves a dearomatization–hydrogenation process of fluoropyridines, which allows for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov These synthetic advancements are crucial for making fluorinated piperidines more accessible for research and application in materials science. nih.govnih.govsciencedaily.com

While specific data on this compound as a solvent is limited, the related compound 2,2,2-trifluoroethanol (B45653) (TFE) is widely used as a specialized solvent in organic chemistry. wikipedia.org TFE can stabilize alpha-helices in peptides and is an effective solvent for the oxidation of sulfur compounds. wikipedia.org It is plausible that the trifluoroethylpiperidine moiety could be incorporated into ionic liquids or other solvent systems to create media with tailored properties, such as enhanced gas solubility or specific catalytic activity. The development of fluorinated ionic liquids is a growing field, and piperidine-based structures are being explored for these applications. nih.gov

As a reagent, the this compound scaffold can be utilized in the synthesis of more complex molecules. The piperidine nitrogen can act as a base or a nucleophile, while the trifluoroethyl group can influence the stereochemical outcome of reactions or provide a site for further functionalization. The synthesis of N-monodeuteriomethyl-2-substituted piperidines for studying long-lived nuclear spin states in NMR is an example of how substituted piperidines serve as crucial intermediates in creating specialized research tools. nih.gov

Table 1: Synthetic Approaches to Fluorinated Piperidines

| Method | Catalyst/Reagents | Key Features | Reference |

| Hydrogenation of Bromopyridine Derivatives | Palladium or Rhodium Catalyst | Effective for 3-substituted piperidines with partially fluorinated groups. | mdpi.com |

| Dearomatization–Hydrogenation | Rhodium Catalyst | Diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. | nih.gov |

| Heterogeneous Hydrogenation | Palladium on Carbon | Chemoselective reduction of fluoropyridines. | nih.gov |

| Anodic α-methoxylation | Electrochemical Flow Cell | Synthesis of substituted piperidines as precursors for further reactions. | nih.gov |

Applications in Chemical Sensors and Detection Technologies

The development of chemical sensors for the detection of various analytes is a critical area of research with applications ranging from environmental monitoring to industrial process control. The unique electronic properties of fluorinated compounds make them interesting components for sensor design.

While direct applications of this compound in chemical sensors are not yet widely reported, the foundational principles of sensor design suggest its potential. Chemical sensors often rely on the interaction between a specific chemical reagent and the target analyte, which results in a measurable signal. mdpi.com The trifluoroethylpiperidine moiety could serve as a selective recognition element. For example, the nitrogen atom could act as a binding site for metal ions or other electrophilic species. The presence of the trifluoromethyl group could modulate the basicity and binding affinity of the nitrogen atom, potentially leading to enhanced selectivity for a particular analyte.

Furthermore, fluorinated groups can be exploited for their spectroscopic properties. For instance, ¹⁹F NMR is a powerful analytical technique, and molecules containing fluorine can be readily detected. While not a sensor in the traditional sense, this property allows for the use of fluorinated compounds as probes in complex chemical systems.

The synthesis of piperidine derivatives for various applications, including as building blocks for functional materials, is well-established. nih.gov The incorporation of a trifluoroethyl group onto the piperidine ring provides a chemical handle that can be used to tune the properties of the resulting material. For instance, in the context of polymer-based sensors, the trifluoroethylpiperidine unit could be incorporated into a polymer backbone to create a material with specific analyte-binding sites.

Table 2: Potential Roles of the Trifluoroethylpiperidine Moiety in Chemical Sensors

| Feature | Potential Application in Sensors | Underlying Principle |

| Piperidine Nitrogen | Binding site for analytes (e.g., metal ions, acidic gases). | Lewis basicity of the nitrogen atom allows for coordination or reaction with analytes. |